molecular formula C8H3ClO4 B1166376 6-CARBOXY-X-RHODAMINE  SUCCINIMIDYL ESTE CAS No. 117491-83-5

6-CARBOXY-X-RHODAMINE SUCCINIMIDYL ESTE

Cat. No.: B1166376
CAS No.: 117491-83-5
InChI Key:
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Description

6-Carboxy-X-rhodamine succinimidyl ester is a fluorescent dye widely used in molecular biology and biochemistry. It is an amine-reactive form of carboxy-X-rhodamine, which allows it to covalently attach to primary amines on biomolecules, such as proteins and nucleic acids. This compound is particularly valuable for oligonucleotide labeling and automated DNA sequencing applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carboxy-X-rhodamine succinimidyl ester typically involves the reaction of carboxy-X-rhodamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 6-Carboxy-X-rhodamine succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under nitrogen at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

6-Carboxy-X-rhodamine succinimidyl ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, especially primary amines, forming stable amide bonds .

Common Reagents and Conditions

    Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), primary amines.

    Conditions: Organic solvents (DMF, DMSO), inert atmosphere, low temperatures.

Major Products

The major product of the reaction between 6-Carboxy-X-rhodamine succinimidyl ester and primary amines is a stable amide bond, resulting in the labeled biomolecule .

Scientific Research Applications

6-Carboxy-X-rhodamine succinimidyl ester is extensively used in various scientific research fields:

    Chemistry: Used for labeling and tracking molecules in chemical reactions.

    Biology: Employed in fluorescence microscopy and flow cytometry to study cellular processes.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.

    Industry: Applied in the development of biosensors and diagnostic kits .

Mechanism of Action

The mechanism of action of 6-Carboxy-X-rhodamine succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and primary amines on target molecules. This reaction results in the stable attachment of the fluorescent dye to the biomolecule, allowing for its detection and analysis through fluorescence-based techniques .

Comparison with Similar Compounds

Similar Compounds

  • 5-Carboxy-X-rhodamine succinimidyl ester
  • 5(6)-Carboxytetramethylrhodamine succinimidyl ester
  • NHS-Rhodamine

Uniqueness

6-Carboxy-X-rhodamine succinimidyl ester is unique due to its specific excitation and emission wavelengths, which provide high sensitivity and specificity in fluorescence-based applications. Compared to other rhodamines, it offers better stability and reactivity, making it a preferred choice for labeling and detection purposes .

Properties

CAS No.

117491-83-5

Molecular Formula

C8H3ClO4

Molecular Weight

0

Synonyms

6-CARBOXY-X-RHODAMINE SUCCINIMIDYL ESTE

Origin of Product

United States

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